molecular formula C23H26N4O5S B1665933 AZD1283 CAS No. 919351-41-0

AZD1283

Cat. No.: B1665933
CAS No.: 919351-41-0
M. Wt: 470.5 g/mol
InChI Key: NEMHKCNXXRQYRF-UHFFFAOYSA-N
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Description

AZD1283, also known as ethyl 6-[4-[(benzylsulfonyl)carbamoyl]piperidin-1-yl]-5-cyano-2-methylnicotinate, is a potent and high-affinity antagonist of the P2Y12 receptor. This compound has been developed as a non-nucleotide alternative to other P2Y12 receptor inhibitors, such as ticagrelor, for the treatment of arterial thrombosis. This compound efficiently inhibits platelet activation in vivo with minimal increase in bleeding time .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD1283 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dichloromethane and ethanol, and reagents like sodium hydride and benzylsulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

AZD1283 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of this compound .

Scientific Research Applications

Scientific Research Applications of AZD1283

This compound is a potent and high-affinity P2Y12]antagonistthatisexploredforitsantithromboticpropertiesanditsinteractionswiththeP2Y12]antagonistthatisexploredforitsantithromboticpropertiesanditsinteractionswiththeP2Y12] receptor . Research has provided insights into its applications in platelet aggregation, arterial thrombosis, and potential uses in Alzheimer's disease research .

**P2Y12]ReceptorAntagonistAZD1283functionsasanantagonistoftheP2Y12]ReceptorAntagonist**AZD1283functionsasanantagonistoftheP2Y12] receptor, a key player in platelet aggregation stimulated by adenosine diphosphate (ADP) . It has an IC50 of 11 nM in radioligand competition binding assays and 25 nM in GTPγS binding assays . The compound effectively inhibits platelet activation in vivo and increases blood flow in a dose-dependent manner .

Arterial Thrombosis
P2Y$$12] antagonists like this compound are widely recognized as antiplatelet agents for preventing and treating arterial thrombosis . Studies have explored novel bicyclic pyridine derivatives based on the this compound scaffold to enhance metabolic stability and antithrombotic efficacy .

Structural Insights and Drug Development

  • Binding Mode: The crystal structure of P2Y$$12]R in complex with this compound reveals that the ligand stretches over 17 Å between helices IV and VII, interacting with side chains from helices III–VII . The piperidinyl–nicotinate group inserts into a sub-pocket formed by helices III, IV, and V, while the benzylsulphonyl group interacts mainly with helices VI and VII .
  • Conformational Changes: this compound binding results in an open extracellular side conformation, with helices VI and VII positioned away from the binding pocket . This is in contrast to agonist binding, which causes an inward shift of helices VI and VII .
  • Disulfide Bridge Dynamics: The conserved disulfide bond between transmembrane helix 3 (TM3) and extracellular loop 2 (ECL2) is flexible in the this compound complex, suggesting a dynamic disulfide state influenced by the type of ligand binding .

Microglial Response in Alzheimer's Disease
Research indicates that the homeostatic microglial marker P2Y12]receptoraccumulatesaroundamyloidplaquesinmousemodelsofAlzheimersdisease[4].AZD1283hasbeenappliedtoinvitroautoradiographytoexplorediseaserelatedchangesinP2Y12]receptoraccumulatesaroundamyloidplaquesinmousemodelsofAlzheimer'sdisease[4].AZD1283hasbeenappliedto*invitro*autoradiographytoexploredisease-relatedchangesinP2Y12]R, suggesting its potential use in studying microglial responses in neurodegenerative conditions .

Mechanism of Action

AZD1283 exerts its effects by binding to the P2Y12 receptor, a G protein-coupled receptor involved in platelet aggregation. By antagonizing this receptor, this compound inhibits the activation of platelets, thereby preventing thrombus formation. The molecular targets include the P2Y12 receptor on platelets, and the pathways involved are those related to platelet activation and aggregation .

Comparison with Similar Compounds

Similar Compounds

Comparison

AZD1283 is unique in its non-nucleotide structure, which provides advantages in terms of bioavailability and stability compared to nucleotide-based inhibitors like ticagrelor. Additionally, this compound has shown a better safety profile with minimal increase in bleeding time, making it a promising candidate for further development .

Biological Activity

AZD1283 is a potent antagonist of the P2Y12 receptor, which plays a critical role in platelet activation and aggregation. The compound has been investigated for its potential therapeutic applications, particularly in the context of arterial thrombosis. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its pharmacological properties, mechanisms of action, and implications for clinical use.

Overview of P2Y12 Receptor

The P2Y12 receptor is a member of the purinergic G protein-coupled receptor (GPCR) family and is primarily activated by adenosine diphosphate (ADP). It is crucial for platelet aggregation and thrombus formation. Inhibition of this receptor can prevent excessive clotting, making it a significant target for antithrombotic therapy.

Pharmacological Properties

This compound exhibits high affinity for the P2Y12 receptor with an IC50 value of approximately 11 nM in radioligand competition binding assays . Its potency and selectivity make it a promising candidate for further development as an antithrombotic agent.

Table 1: Key Pharmacological Parameters of this compound

ParameterValue
IC50 (P2Y12 receptor)11 nM
IC50 (GTPγS assay)25 nM
Binding AffinityHigh
Stability in Human Plasma>99% after 60 min

This compound functions by binding to the P2Y12 receptor and preventing the conformational changes necessary for its activation. Structural studies have revealed that this compound occupies a unique binding pocket within the receptor, leading to distinct interactions that inhibit platelet activation without significantly increasing bleeding time . This is particularly important for maintaining hemostatic balance during therapeutic interventions.

Case Study: In Vivo Effects

In preclinical studies, this compound demonstrated effective inhibition of platelet activation in vivo. For instance, dynamic PET imaging in mouse models showed rapid accumulation of the compound in the liver, while brain uptake was negligible . This suggests that while this compound may not penetrate the central nervous system significantly, its hepatic metabolism could be beneficial for systemic circulation.

Stability and Metabolism

The metabolic stability of this compound has been assessed through various assays. In vitro studies indicate that this compound remains intact with >99% stability after incubation in human serum for 60 minutes. Furthermore, its half-life in liver microsomes was determined to be approximately 37 minutes in mice and over 160 minutes in humans .

Implications for Clinical Use

Given its pharmacological profile, this compound holds promise as a therapeutic agent for conditions associated with excessive platelet aggregation. Its ability to inhibit P2Y12 receptors effectively while maintaining a favorable safety profile positions it as a potential alternative or adjunct to existing antiplatelet therapies.

Q & A

Basic Research Questions

Q. What is the mechanism of action of AZD1283, and how does it interact with the P2Y12 receptor?

this compound acts as a reversible antagonist of the P2Y12 receptor, a key platelet activation regulator. Its binding inhibits ADP-induced platelet aggregation, with an IC50 of 11 nM for receptor binding and an EC50 of 3.0 µg/kg/min for antithrombotic effects . Structural studies reveal that this compound occupies a binding pocket formed by transmembrane helices III–VII of P2Y12R, with distinct interactions at the extracellular interface, including residues from ECL2 and the N-terminus .

Q. What experimental models are used to evaluate this compound's antiplatelet efficacy?

Key assays include:

  • ADP-induced platelet aggregation : Dose-dependent inhibition is measured using light transmission aggregometry .
  • In vivo thrombosis models : this compound increases blood flow and reduces thrombus formation, with ED50 values of 3.0 and 10 µg/kg/min for antithrombotic activity .
  • Bleeding time assays : Therapeutic index (TI) is assessed by comparing antithrombotic efficacy to bleeding risk .

Advanced Research Questions

Q. How do structural studies of P2Y12R–this compound complexes inform antagonist design?

X-ray crystallography (2.6 Å resolution) reveals this compound binds to a pocket distinct from agonist-bound conformations. Key features include:

  • A straightened helix V conformation, unique among class A GPCRs .
  • Dynamic disulfide bridge between helix III and ECL2, suggesting flexibility in antagonist binding .
  • Two adjacent ligand-binding pockets, which may guide dual-targeting strategies for improved specificity . These insights enable rational modifications to enhance binding affinity or reduce off-target effects .

Q. Why does this compound exhibit low oral bioavailability in humans, and how can this be modeled preclinically?

Despite high Caco-2 permeability, this compound's bioavailability is <5% due to intestinal metabolism and efflux transporters. Methodological approaches include:

  • Ussing chamber assays : Demonstrates concentration-dependent apparent permeability (Papp) in human intestinal tissue, with metabolic extraction (App Eg) accounting for 78% of total Papp at low concentrations .
  • GastroPlus modeling : Predicts solubility-limited absorption is unlikely, but efflux transporters (e.g., P-gp) and ester hydrolysis in enterocytes limit bioavailability .
  • Radiolabeled studies : Track parent compound and metabolites to quantify Fa (absorption) and FG (intestinal metabolism) contributions .

Q. How can this compound be modified for use in molecular imaging or tracer development?

Late-stage synthetic strategies enable functionalization without disrupting pharmacophore activity:

  • [11C]this compound synthesis : Achieved via palladium-mediated [11C]cyanation, yielding high radiochemical purity (>99%) and stability in plasma .
  • Fluorescent tracer design : Modification of the phenyl ring (opposite the sulfonamide group) preserves binding while enabling fluorophore attachment for NanoBRET assays . These approaches support PET imaging of P2Y12R in neurological or cardiovascular studies .

Q. What discrepancies exist between predicted and observed pharmacokinetics (PK) of this compound in clinical studies?

Preclinical PK models underestimated systemic clearance and overestimated oral exposure. Key findings include:

  • Species-specific ester hydrolysis : Human intestinal S9 fractions lack detectable hydrolysis, but intact tissue models reveal synergistic metabolism/efflux .
  • Saturable efflux : At higher doses (>70 µM), Papp values increase due to transporter saturation, complicating dose extrapolation .
  • Protein binding : ≤1% unbound fraction in plasma, reducing free drug availability despite low hepatic extraction .

Q. Methodological Considerations

Q. How should researchers address contradictions in this compound's in vitro vs. in vivo metabolic data?

  • Use intact tissue models : Ussing chambers preserve enterocyte architecture, capturing efflux/metabolism interplay missed in S9 fractions .
  • Cross-validate species : Humanized liver models or transgenic mice expressing human carboxylesterases improve translational relevance .

Q. What strategies optimize this compound's therapeutic index in preclinical development?

  • Dose fractionation : Test staggered dosing to balance antithrombotic efficacy (ED50 = 3.0 µg/kg/min) and bleeding risk (TI ≥10) .
  • Co-administration with efflux inhibitors : Assess bioavailability enhancement using compounds like verapamil .

Properties

IUPAC Name

ethyl 6-[4-(benzylsulfonylcarbamoyl)piperidin-1-yl]-5-cyano-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-3-32-23(29)20-13-19(14-24)21(25-16(20)2)27-11-9-18(10-12-27)22(28)26-33(30,31)15-17-7-5-4-6-8-17/h4-8,13,18H,3,9-12,15H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMHKCNXXRQYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919351-41-0
Record name AZD-1283
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919351410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-1283
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDT372MQ8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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